![molecular formula C28H30N2O5 B2367089 1-(3-(Allyloxy)phenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 879936-95-5](/img/structure/B2367089.png)
1-(3-(Allyloxy)phenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Allyloxy)phenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C28H30N2O5 and its molecular weight is 474.557. The purity is usually 95%.
BenchChem offers high-quality 1-(3-(Allyloxy)phenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-(Allyloxy)phenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
A variety of derivatives of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones have been synthesized, showcasing a wide range of derivatives that can be produced via different synthetic routes. Notably, rapid synthetic methods have been developed for libraries of diversified 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, demonstrating compatibility with a wide range of substituents under mild conditions, and the products can be easily isolated without chromatography (Vydzhak et al., 2021).
Spiro derivatives of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones have also been synthesized, indicating the structural versatility and potential for further chemical modification (Vydzhak et al., 2011).
Applications in Sensor Technology
Ionophore and Sensor Applications :
- Certain derivatives of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones have demonstrated intriguing U-shaped configurations and the ability to bind metal cations. These properties suggest potential applications as ionophores for sensor technologies, as both experimental and theoretical studies have shown moderate stability in forming complexes with specific cations (Cordaro et al., 2011).
Optical and Electronic Properties
Luminescent Polymers :
- Derivatives with 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione structures have been integrated into polymers, producing highly luminescent materials. These polymers exhibit strong fluorescence and varying optical and electrochemical properties based on their isomeric structures. This indicates potential applications in fields requiring fluorescent materials with high quantum yield and specific optical properties (Zhang & Tieke, 2008).
Photoluminescent Conjugated Polymers :
- Conjugated polymers containing 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione units have been synthesized, showing strong photoluminescence and good solubility, making them suitable for electronic applications. The stability and processability of these materials suggest potential use in electronic devices where photoluminescent properties are advantageous (Beyerlein & Tieke, 2000).
Electron Transport Layer in Solar Cells :
- Certain n-type conjugated polyelectrolytes derived from 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione have shown potential as electron transport layers in polymer solar cells. These materials exhibit high conductivity and electron mobility, influencing the power conversion efficiency of the devices. This highlights the potential of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione derivatives in renewable energy technologies (Hu et al., 2015).
Propiedades
IUPAC Name |
7-methyl-2-(3-morpholin-4-ylpropyl)-1-(3-prop-2-enoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O5/c1-3-14-34-21-7-4-6-20(18-21)25-24-26(31)22-17-19(2)8-9-23(22)35-27(24)28(32)30(25)11-5-10-29-12-15-33-16-13-29/h3-4,6-9,17-18,25H,1,5,10-16H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDODIFLUKCCIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCCN4CCOCC4)C5=CC(=CC=C5)OCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Allyloxy)phenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl N-[(4-aminophenyl)methyl]carbamate](/img/structure/B2367007.png)
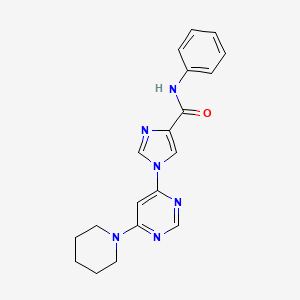
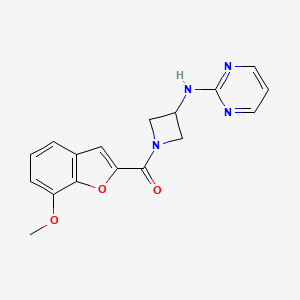

![7-chloro-N-[(3-methoxyphenyl)methyl]quinazolin-4-amine](/img/structure/B2367015.png)
![3-[[1-(2-Methoxy-5-methylphenyl)sulfonylazetidin-3-yl]methoxy]pyridine](/img/structure/B2367018.png)
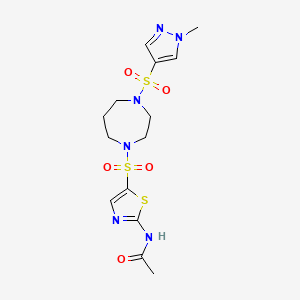
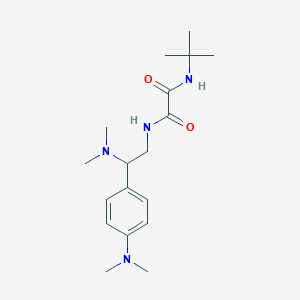
![4-(2-(6-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2367022.png)
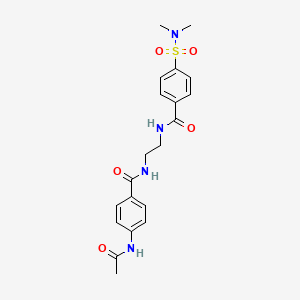
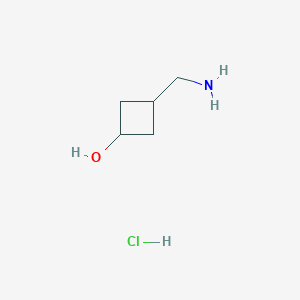

![2-[(3,5-difluorobenzyl)sulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2367029.png)